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molecular formula C14H18O2 B8614837 2-(3-Methoxyphenyl)cycloheptan-1-one

2-(3-Methoxyphenyl)cycloheptan-1-one

Cat. No. B8614837
M. Wt: 218.29 g/mol
InChI Key: ZJVNWOUKSYWDIS-UHFFFAOYSA-N
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Patent
US06323369B1

Procedure details

To a freshly prepared Grignard solution of 5.83 g of magnesium shavings and 28.7 ml of 1-bromo-3-methoxybenzene in 675 ml of anhydrous diethylether at 20° C., with stirring, were added first 20.95 g of copper(I) iodide, then dropwise a solution of 15.2 g of cyclohept-2-enone (80%) in 175 ml of anhydrous diethylether. After complete addition, the mixture was heated for 45 min under reflux. Then the product was decomposed by the dropwise addition of 85 ml of a saturated ammonium chloride solution. After diluting with 200 ml of water, the organic phase was separated and the aqueous phase was extracted twice using 100 ml of diethylether each time. The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride, dried over sodium sulfate and evaporated under vacuum. The residue was purified on a chromatography column using diethylether/n-hexane=1/4, finally 1/1, as eluant and 16.5 g (68.6% of theory) of the title compound was thus obtained as a pale yellow oil.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
675 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Quantity
175 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
20.95 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.[C:11]1(=[O:18])[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1.[Cl-].[NH4+]>C(OCC)C.O.[Cu]I>[CH3:10][O:9][C:5]1[CH:4]=[C:3]([CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:11]2=[O:18])[CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
[Mg]
Name
Quantity
28.7 mL
Type
reactant
Smiles
BrC1=CC(=CC=C1)OC
Name
Quantity
675 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C1(C=CCCCC1)=O
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
copper(I) iodide
Quantity
20.95 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice
WASH
Type
WASH
Details
The combined organic phases were washed once each with saturated solutions of sodium hydrogen carbonate and sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified on a chromatography column

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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